molecular formula C12H12F3NO3 B6641615 1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone

1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone

Cat. No. B6641615
M. Wt: 275.22 g/mol
InChI Key: ZNLZZAQGIHTJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as HET0016 and is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is involved in the metabolism of arachidonic acid, which is a precursor to various biologically active compounds. The inhibition of 20-HETE synthase by HET0016 has been shown to have significant effects on various physiological processes, making it an important tool for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

HET0016 is a selective inhibitor of 1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone synthase, which is an enzyme involved in the metabolism of arachidonic acid. Arachidonic acid is converted to this compound, which is a biologically active compound that plays a significant role in various physiological processes. The inhibition of this compound synthase by HET0016 leads to a decrease in the production of this compound, which in turn has significant effects on various physiological processes.
Biochemical and Physiological Effects:
The inhibition of this compound synthase by HET0016 has been shown to have significant effects on various physiological processes. One of the most significant effects is on the regulation of blood pressure. The inhibition of this compound synthase leads to a decrease in the production of this compound, which in turn leads to a decrease in blood pressure. Additionally, HET0016 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HET0016 in lab experiments is its selectivity for 1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone synthase. This allows researchers to specifically target the effects of this compound on various physiological processes. Additionally, HET0016 has been extensively studied and has a well-established mechanism of action, making it a reliable tool for researchers.
One of the limitations of using HET0016 in lab experiments is its potential for off-target effects. While HET0016 is selective for this compound synthase, it may also have effects on other enzymes or pathways that are involved in the metabolism of arachidonic acid. Additionally, the effects of HET0016 may vary depending on the specific experimental conditions, making it important for researchers to carefully design their experiments and interpret their results.

Future Directions

There are several potential future directions for research on HET0016. One area of interest is in the development of more selective inhibitors of 1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone synthase. This could lead to the development of more targeted therapies for various physiological processes that are regulated by this compound.
Another potential future direction is in the study of the effects of HET0016 on various disease states. While HET0016 has been shown to have anti-inflammatory effects, its potential applications in the treatment of specific diseases have not yet been fully explored.
Finally, there is potential for the development of HET0016-based therapies for the treatment of hypertension and other cardiovascular diseases. The inhibition of this compound synthase by HET0016 has been shown to have significant effects on blood pressure regulation, making it a promising target for the development of new therapies.

Synthesis Methods

HET0016 can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 3-(trifluoromethoxy)benzaldehyde with ethyl 2-bromoacetate to form 2-(3-(trifluoromethoxy)phenyl)acetic acid ethyl ester. This intermediate is then reacted with sodium azide to form the corresponding azide compound, which is then reduced with lithium aluminum hydride to form the final product, HET0016.

Scientific Research Applications

HET0016 has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of HET0016 is in the study of the role of 1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone in various physiological processes. The inhibition of this compound synthase by HET0016 has been shown to have significant effects on the regulation of blood pressure, renal function, and angiogenesis. Additionally, HET0016 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(3-hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-3-1-2-8(4-10)5-11(18)16-6-9(17)7-16/h1-4,9,17H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLZZAQGIHTJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC(=CC=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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